![molecular formula C14H13NO4 B5533370 3-(acetylamino)phenyl 2-methyl-3-furoate](/img/structure/B5533370.png)
3-(acetylamino)phenyl 2-methyl-3-furoate
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Description
Synthesis Analysis
The synthesis of compounds related to "3-(acetylamino)phenyl 2-methyl-3-furoate" involves complex organic reactions, potentially drawing on methodologies for creating bioactive molecules from methyl-2-formyl benzoate precursors. Such precursors are known for their versatility in synthesizing compounds with a range of pharmacological activities (Farooq & Ngaini, 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(acetylamino)phenyl 2-methyl-3-furoate" can be elucidated using high-resolution spectroscopic techniques. These compounds typically exhibit complex NMR and IR spectra, indicative of their intricate molecular frameworks (Issac & Tierney, 1996).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often leverage the unique reactivity of functional groups present in their structures, such as acetyl or furoate moieties. These groups can undergo various reactions, including condensation, hydrogenation, and nucleophilic substitutions, to yield a wide array of products with diverse properties (Kamneva, Anis’kova, & Egorova, 2018).
Physical Properties Analysis
The physical properties of "3-(acetylamino)phenyl 2-methyl-3-furoate" and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Gomaa & Ali, 2020).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are key aspects of "3-(acetylamino)phenyl 2-methyl-3-furoate" research. Studies often focus on optimizing these properties for specific applications, leveraging the compound's functionality for creating more complex molecules (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).
Safety and Hazards
properties
IUPAC Name |
(3-acetamidophenyl) 2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-13(6-7-18-9)14(17)19-12-5-3-4-11(8-12)15-10(2)16/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCZKKCQXCGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylamino)phenyl 2-methyl-3-furoate |
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